6-O-(Triphenylmethyl)-D-glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

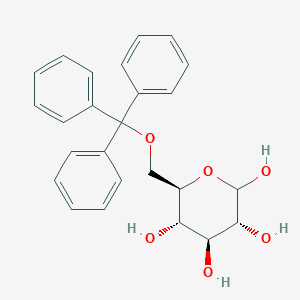

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNZCEKHTHLIRQ-MLYSRARTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611377 | |

| Record name | 6-O-(Triphenylmethyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67919-34-0 | |

| Record name | 6-O-(Triphenylmethyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-O-(Triphenylmethyl)-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-O-(Triphenylmethyl)-D-glucose, a pivotal protected monosaccharide in carbohydrate chemistry and drug development. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and purification, and explores its application as a crucial intermediate in the synthesis of complex carbohydrates and glycoconjugates. The strategic use of the bulky triphenylmethyl (trityl) group to selectively protect the primary hydroxyl group of D-glucose is a cornerstone of modern glycoscience, enabling intricate molecular architectures to be constructed with high regioselectivity. This guide is intended to be a valuable resource for researchers and professionals in the field, offering both foundational knowledge and practical instructions for the effective utilization of this compound.

Chemical and Physical Properties

This compound, also known as 6-O-Trityl-D-glucose, is a crystalline solid that is soluble in several common organic solvents. The presence of the bulky trityl group renders the molecule significantly more lipophilic than its parent monosaccharide, D-glucose. This property is instrumental in its purification and use in non-aqueous reaction media.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 67919-34-0 | [1][2] |

| Molecular Formula | C₂₅H₂₆O₆ | [1] |

| Molecular Weight | 422.47 g/mol | [1] |

| Appearance | White Crystalline Solid | [2][3] |

| Melting Point | 95-97 °C | [2] |

| Purity | ≥98% (HPLC) | [2][3] |

| Solubility | Soluble in DMF, DMSO, MeOH.[2] Soluble in polar organic solvents like acetone, ethanol (B145695), and isopropanol (B130326) due to hydrogen bonding.[4] Essentially insoluble in nonpolar organic solvents like benzene (B151609) and hexane.[4] | |

| Specific Rotation [α]D | Data not readily available in the searched literature. | |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the trityl group protons and the glucose backbone protons are observed. | [5] |

| ¹³C NMR | Signals corresponding to the carbons of the trityl group and the glucose unit are expected. |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This procedure is adapted from a well-established method for the selective tritylation of the primary hydroxyl group of glucose.[6]

Materials:

-

Anhydrous D-glucose

-

Trityl chloride (Triphenylmethyl chloride)

-

Anhydrous pyridine (B92270)

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Heating mantle or steam cone

-

Magnetic stirrer

-

Stir bar

-

Beaker (large)

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

Procedure:

-

In a clean, dry round-bottom flask, dissolve anhydrous D-glucose (1.0 eq) in anhydrous pyridine under gentle heating (e.g., on a steam cone) with continuous stirring until a clear solution is obtained.[6]

-

To the warm solution, add trityl chloride (1.05 eq) in one portion.[6]

-

Continue heating and stirring the mixture at 50-55 °C for 3-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.[7]

-

In a separate large beaker, prepare a mixture of ice and water.

-

Slowly pour the cooled reaction mixture into the ice-water mixture with vigorous stirring. A precipitate will form.[6]

-

Continue stirring for approximately one hour to ensure complete precipitation.[7]

-

Collect the crude product by vacuum filtration using a Buchner funnel.[7]

-

Wash the collected solid thoroughly with cold deionized water.[7]

-

Allow the product to air-dry.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound.[8][9][10]

Materials:

-

Crude this compound

-

Ethanol (95%) or another suitable solvent system (e.g., ethanol/water)

-

Activated carbon (optional)

Equipment:

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

Stir bar

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Transfer the crude, dried this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol while stirring and heating to dissolve the solid completely.[6]

-

If the solution is colored, add a small amount of activated carbon and boil for a few minutes to decolorize.

-

If activated carbon was used, perform a hot gravity filtration to remove it.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[10]

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.[10]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum or in a desiccator to obtain pure this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of complex carbohydrates. The selective protection of the C-6 primary hydroxyl group allows for chemical modifications at the other four secondary hydroxyl groups of the glucose molecule.

Role as a Protecting Group in Glycosylation Reactions

The trityl group is a bulky protecting group that can be selectively removed under mildly acidic conditions, leaving other protecting groups, such as acetates or benzyl (B1604629) ethers, intact. This orthogonality is crucial in multi-step oligosaccharide synthesis.

A typical workflow involves:

-

Protection: Synthesis of this compound.

-

Modification of other hydroxyls: Acylation, benzylation, or other modifications of the C-1, C-2, C-3, and C-4 hydroxyl groups.

-

Deprotection of the C-6 hydroxyl: Selective removal of the trityl group to expose the primary hydroxyl for further glycosylation.

-

Glycosylation: Coupling of the deprotected intermediate with a glycosyl donor to form a disaccharide.

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Use as a Protecting Group in Disaccharide Synthesis

Caption: Logical workflow illustrating the use of 6-O-Trityl-D-glucose in disaccharide synthesis.

References

- 1. 6-O-Trityl-D-glucose | 67919-34-0 | MT16885 | Biosynth [biosynth.com]

- 2. synthose.com [synthose.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. quora.com [quora.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2007096726A2 - Process for the preparation of a glucose derivative - Google Patents [patents.google.com]

- 8. mt.com [mt.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 6-O-Trityl-D-glucose: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Trityl-D-glucose is a protected derivative of D-glucose, a fundamental monosaccharide. The introduction of the bulky trityl (triphenylmethyl) group at the C-6 primary hydroxyl position renders it selectively unreactive, making it a crucial intermediate in the synthesis of complex carbohydrates and other biologically active molecules. This guide provides a comprehensive overview of the structure, properties, and synthesis of 6-O-Trityl-D-glucose, with a particular focus on its applications in medicinal chemistry and drug development.

Structure and Properties

6-O-Trityl-D-glucose, also known as 6-O-(Triphenylmethyl)-D-glucose, is a white crystalline solid.[1] The key structural feature is the covalent attachment of a trityl group to the primary oxygen atom of D-glucose.

Chemical Structure

The structure of 6-O-Trityl-D-glucose is characterized by the pyranose form of D-glucose with a trityl ether linkage at the C-6 position.

IUPAC Name: (3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol[2]

Molecular Formula: C₂₅H₂₆O₆[3][4]

Molecular Weight: 422.47 g/mol [3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 6-O-Trityl-D-glucose is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 95-97 °C | [1] |

| Solubility | Soluble in DMF, DMSO, MeOH | [1] |

| Purity | Min. 98% (by HPLC-UVD) | [1] |

| Storage | 0 to 8 °C | [1] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the glucose protons and the aromatic protons of the trityl group. The protons of the phenyl rings of the trityl group would appear in the aromatic region (typically δ 7.2-7.5 ppm). The anomeric proton of the glucose unit would appear as a doublet, with its chemical shift and coupling constant indicating the α or β configuration.

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the six carbons of the glucose ring and the carbons of the trityl group. The large number of aromatic carbons from the trityl group will be a prominent feature.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H) groups of the glucose moiety (broad band around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, and C-O stretching vibrations.

Synthesis of 6-O-Trityl-D-glucose

The synthesis of 6-O-Trityl-D-glucose involves the selective protection of the primary hydroxyl group at the C-6 position of D-glucose using trityl chloride in the presence of a base. A detailed experimental protocol, adapted from the synthesis of a similar compound, is provided below.

Experimental Protocol: Synthesis of 6-O-Trityl-β-D-glucose-1,2,3,4-tetraacetate

This protocol describes the synthesis of a fully protected glucose derivative, where the initial step is the tritylation of D-glucose.[1]

Materials:

-

Anhydrous D-glucose

-

Trityl chloride

-

Anhydrous pyridine (B92270)

-

Acetic anhydride (B1165640)

-

Ethanol (B145695) (95%)

-

Ether

Procedure:

-

A mixture of anhydrous glucose (0.67 mole), trityl chloride (0.7 mole), and 500 ml of anhydrous pyridine is heated on a steam cone until a complete solution is formed.[1]

-

Without cooling, 360 ml of acetic anhydride is added in one portion.[1]

-

The reaction mixture is allowed to stand for 12 hours.[1]

-

The mixture is then poured slowly into 10 liters of ice water containing 500 ml of acetic acid, with vigorous stirring for 2 hours.[1]

-

The resulting precipitate is filtered and immediately stirred with 10 liters of ice water for a short period.[1]

-

The white, granular precipitate is filtered, washed thoroughly with cold water, and then air-dried.[1]

-

The dried solid is digested with 500 ml of ether.[1]

-

The insoluble portion is dissolved in hot 95% ethanol (approximately 3 liters), decolorized, and filtered while hot.[1]

-

Upon cooling, fine needles of 6-trityl-β-D-glucose-1,2,3,4-tetraacetate crystallize out.[1]

-

The product can be further purified by recrystallization from 95% ethanol.[1]

Applications in Drug Development

While 6-O-Trityl-D-glucose itself is not known to possess significant biological activity, its role as a protected intermediate is paramount in the synthesis of various biologically active molecules and in medicinal chemistry research.

Role as a Protective Group

The trityl group is a bulky protecting group that selectively reacts with primary hydroxyl groups due to steric hindrance. This allows for the modification of the other secondary hydroxyl groups on the glucose molecule. The trityl group can be subsequently removed under mild acidic conditions to yield the free hydroxyl group.

Synthesis of Biologically Active Molecules

6-O-Trityl-D-glucose serves as a key starting material for the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of glucose, such as galloyl esters, have demonstrated significant biological activities.

-

Penta-O-galloyl-D-glucose (PGG): This compound exhibits anti-cancer and anti-diabetic properties.[6][7]

-

1,3,6-Tri-O-galloyl-beta-D-glucose: This molecule acts as a non-covalent inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis, suggesting its potential use in skincare for hyperpigmentation disorders.[8]

The synthesis of these and other complex glucose derivatives often requires the selective protection of certain hydroxyl groups, highlighting the importance of intermediates like 6-O-Trityl-D-glucose.

Workflow and Logical Relationships

The utility of 6-O-Trityl-D-glucose in drug development can be visualized as a logical workflow, from the initial protection of D-glucose to the synthesis of a final, biologically active compound.

Caption: Synthetic workflow using 6-O-Trityl-D-glucose.

Conclusion

6-O-Trityl-D-glucose is a valuable and versatile intermediate in carbohydrate chemistry. Its key feature, the selective protection of the C-6 hydroxyl group of D-glucose, enables the synthesis of a wide array of complex molecules with potential therapeutic applications. For researchers and professionals in drug development, a thorough understanding of the properties and synthetic utility of 6-O-Trityl-D-glucose is essential for the design and creation of novel carbohydrate-based drugs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. synthose.com [synthose.com]

- 3. 6-O-Trityl-D-glucose | 67919-34-0 | MT16885 | Biosynth [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 6-O-(Triphenylmethyl)-D-glucose from D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-O-(Triphenylmethyl)-D-glucose, a crucial intermediate in carbohydrate chemistry. The selective protection of the primary hydroxyl group at the C-6 position of D-glucose with the bulky triphenylmethyl (trityl) group is a fundamental step in the synthesis of more complex and biologically significant carbohydrate-based molecules. This guide details the reaction parameters, a step-by-step experimental protocol, and a logical workflow for this synthesis.

Core Synthesis Data

The following table summarizes the key quantitative data for the synthesis of this compound from D-glucose. The parameters are collated from established procedures and provide a basis for laboratory execution.

| Parameter | Value/Range | Notes |

| Reactants | ||

| D-Glucose | 1.0 equivalent | Must be anhydrous. |

| Trityl Chloride | 1.05 - 1.2 equivalents | A slight excess ensures complete reaction of the primary alcohol. |

| Pyridine (B92270) | Solvent & Base | Must be anhydrous. The volume is typically 4-5 times the mass of D-glucose. |

| Reaction Conditions | ||

| Temperature | 50 - 60 °C | Gentle heating is required to ensure the dissolution of reactants and to drive the reaction. |

| Reaction Time | 3 - 5 hours | Progress can be monitored by Thin Layer Chromatography (TLC). |

| Work-up & Purification | ||

| Quenching | Ice-cold water | The reaction mixture is poured into cold water to precipitate the product. |

| Purification | Recrystallization (e.g., from ethanol/water) or Column Chromatography | To remove unreacted starting materials and by-products. |

| Yield | ||

| Expected Yield | 40 - 60% | The yield can vary depending on the reaction scale and purification method. |

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

Anhydrous D-glucose

-

Triphenylmethyl chloride (Trityl chloride)

-

Anhydrous Pyridine

-

Ice

-

Deionized water

-

Ethanol (for recrystallization)

-

Dichloromethane (for extraction, optional)

-

Saturated sodium bicarbonate solution (for extraction, optional)

-

Brine (for extraction, optional)

-

Anhydrous sodium sulfate (B86663) (for drying, optional)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous D-glucose (1.0 eq).

-

Dissolution: Add anhydrous pyridine to the flask (approximately 4-5 mL per gram of D-glucose). Stir the mixture and gently heat it to 50-55 °C to aid the dissolution of the glucose.

-

Addition of Trityl Chloride: Once the glucose has dissolved, add trityl chloride (1.1 eq) portion-wise to the reaction mixture over 15-20 minutes.

-

Reaction: Maintain the reaction mixture at 50-55 °C with continuous stirring for 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol (B129727) 9:1).

-

Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of ice and water. Slowly pour the reaction mixture into the ice-water with vigorous stirring. A precipitate will form.

-

Isolation of Crude Product: Continue stirring the mixture for about an hour to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

-

Drying: Air-dry the crude product or dry it in a desiccator.

-

Purification:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by filtration.

-

Column Chromatography (Alternative): If recrystallization is not effective, the crude product can be purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

-

Final Drying: Dry the purified this compound under vacuum to obtain a white solid.

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding and practical instructions for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when performing these procedures. The provided data and protocols are intended as a starting point, and optimization may be necessary depending on the specific experimental setup and desired purity of the final product.

role of trityl group in selective protection of primary alcohols

An In-depth Technical Guide on the Role of the Trityl Group in the Selective Protection of Primary Alcohols

Introduction

In the intricate field of multi-step organic synthesis, particularly within carbohydrate and nucleoside chemistry, the selective protection of functional groups is a critical strategy for success.[1] The hydroxyl group, due to its reactivity, often requires temporary masking to prevent undesired side reactions. The triphenylmethyl group, commonly known as the trityl (Tr) group, serves as a highly effective protecting group for primary alcohols. Its utility is primarily defined by three key characteristics: significant steric bulk, stability in neutral to basic conditions, and facile cleavage under mild acidic conditions.[1][2]

The pronounced steric hindrance of the trityl group is the cornerstone of its ability to selectively react with the less sterically encumbered primary hydroxyl groups over more hindered secondary and tertiary ones.[3][4] This chemoselectivity makes the trityl group an invaluable tool for synthetic chemists, especially in the development of complex pharmaceutical compounds where precise control over reactivity is paramount.[5][] This guide provides a comprehensive overview of the trityl group's role, covering its reaction mechanisms, quantitative selectivity data, detailed experimental protocols, and applications in modern drug discovery.

Mechanism of Trityl Protection

The protection of an alcohol with a trityl group, typically using trityl chloride (Tr-Cl), proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1][2][7] This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation (trityl cation).

The mechanism unfolds in three main steps:

-

Formation of the Trityl Cation : The reaction is initiated by the dissociation of trityl chloride into the highly stable trityl cation and a chloride ion. This is the rate-determining step of the reaction. The stability of the carbocation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.[2]

-

Nucleophilic Attack : The primary alcohol, acting as a nucleophile, attacks the electrophilic trityl cation.[2]

-

Deprotonation : The resulting protonated ether is then deprotonated by a weak base, such as pyridine (B92270) or triethylamine, which is typically added to the reaction mixture to neutralize the HCl byproduct. This yields the final trityl ether.[2] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.[7][8]

The Basis of Selectivity: Steric Hindrance

The defining characteristic of the trityl group is its remarkable selectivity for primary alcohols over secondary and tertiary alcohols. This selectivity is almost entirely governed by steric effects.[3][9] The three bulky phenyl rings of the trityl group create a sterically crowded environment around the central carbon.

-

Primary Alcohols : These are the least sterically hindered, with the hydroxyl group being readily accessible. This allows for a relatively fast reaction with the bulky tritylating agent.[10]

-

Secondary Alcohols : The presence of an additional alkyl group on the carbinol carbon significantly increases steric hindrance, slowing down the rate of tritylation dramatically compared to primary alcohols.[11] While protection of secondary alcohols is possible, it often requires more forcing conditions, longer reaction times, or more reactive tritylating agents.[11]

-

Tertiary Alcohols : These are highly hindered, and their protection with a trityl group is generally not feasible under standard conditions.

Quantitative Data on Tritylation Selectivity

The selectivity of tritylation is not merely qualitative; it can be quantified through competitive reactions and comparative yield analysis. The following table summarizes data from a study demonstrating the efficient and selective tritylation of primary alcohols using a recyclable ionic liquid catalyst.[12][13]

| Substrate (Alcohol) | Tritylating Agent | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |

| Benzyl alcohol | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane (B109758) | 1.5 | 94 |

| 4-Methylbenzyl alcohol | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane | 1.5 | 92 |

| 4-Methoxybenzyl alcohol | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane | 2.0 | 95 |

| Cinnamyl alcohol | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane | 2.5 | 88 |

| 10-Undecen-1-ol | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane | 2.0 | 90 |

| Cyclohexanol (Secondary) | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane | 24 | <10 |

| tert-Butyl alcohol (Tertiary) | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane | 24 | No Reaction |

Data sourced from ACS Omega, 2018, 3, 8, 9971–9978.[12][13] As the data clearly indicates, primary alcohols undergo tritylation in high yields within a few hours, whereas secondary and tertiary alcohols show minimal to no conversion under the same conditions, highlighting the excellent chemoselectivity of the reaction.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Trityl Chloride

This protocol describes a general and widely used method for the tritylation of a primary alcohol using trityl chloride with pyridine as both the solvent and base.[2]

Materials:

-

Primary Alcohol (1.0 equiv)

-

Trityl Chloride (Tr-Cl) (1.1 - 1.5 equiv)

-

Anhydrous Pyridine

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Add trityl chloride (1.1 - 1.5 equiv) to the solution in one portion.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can range from a few hours to overnight.[1]

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.[2]

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the desired trityl ether.[1]

Protocol 2: Deprotection of a Trityl Ether using Acid Catalysis

The removal of the trityl group is most commonly achieved under mild acidic conditions.[3] This protocol provides a general procedure using trifluoroacetic acid (TFA).

Materials:

-

Trityl-protected alcohol (1.0 equiv)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) solution (e.g., 2-5% in DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the trityl-protected alcohol in dichloromethane.[1]

-

Cool the solution in an ice bath.

-

Add the trifluoroacetic acid solution dropwise to the stirred solution.[3]

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the deprotection by TLC.

-

Once the reaction is complete, quench by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.[3]

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

The crude product can be purified by column chromatography to separate the desired alcohol from the triphenylmethanol (B194598) byproduct.[3]

The deprotection mechanism is essentially the reverse of the SN1 protection. The ether oxygen is first protonated by the acid, making it a good leaving group. The C-O bond then cleaves to release the deprotected alcohol and the stable trityl cation, which is subsequently quenched during workup.[7]

Conclusion

The trityl group remains a cornerstone of protecting group chemistry due to its unparalleled steric bulk, which enables the highly selective protection of primary alcohols. Its stability under a wide range of non-acidic conditions and its susceptibility to mild acid-catalyzed cleavage provide a robust and orthogonal protection strategy. For researchers and professionals in drug development and complex molecule synthesis, a thorough understanding of the trityl group's mechanism, selectivity, and practical application is essential for the efficient and successful construction of sophisticated molecular architectures. The reliable and predictable nature of trityl protection continues to secure its place as an indispensable tool in the synthetic chemist's arsenal.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.org [mdpi.org]

physical and chemical properties of 6-O-(Triphenylmethyl)-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-O-(Triphenylmethyl)-D-glucose, also known as 6-O-Trityl-D-glucose. It includes detailed experimental protocols for its synthesis and purification, along with methods for its characterization.

Core Properties and Data

This compound is a protected derivative of D-glucose where the primary hydroxyl group at the C-6 position is selectively blocked by a bulky triphenylmethyl (trityl) group.[1][2] This protection strategy is fundamental in carbohydrate chemistry, allowing for selective reactions on the unprotected secondary hydroxyl groups of the glucose molecule.[1] The trityl group is stable under basic and neutral conditions but can be readily removed with mild acid treatment.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 67919-34-0 | [1][2][3] |

| Molecular Formula | C₂₅H₂₆O₆ | [1][2] |

| Molecular Weight | 422.47 g/mol | [1][2] |

| Appearance | White Crystalline Solid | [3][4] |

| Melting Point | 95-97 °C | [3] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Methanol (B129727) (MeOH) | [3] |

| Purity | ≥98% (by HPLC-UVD or ¹H-NMR) | [3][4] |

| Storage | Store at 0 to 8 °C | [3][4] |

| IUPAC Name | (3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | [3] |

Note: A specific optical rotation value ([α]D) and quantitative solubility data for this compound were not available in the reviewed literature. For comparison, the related compound 6-trityl-β-D-glucose-1,2,3,4-tetraacetate has a reported specific rotation of [α]D²⁸ = +45.3° in pyridine (B92270).

Spectroscopic Data Overview

Detailed experimental spectra with peak assignments for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known data for D-glucose and the triphenylmethyl group.

| Spectroscopy | Expected Characteristics |

| ¹H-NMR | - Aromatic Protons (Trityl): Multiple signals in the range of δ 7.2-7.5 ppm. - Glucose Protons: A complex series of signals between δ 3.0-5.5 ppm. The anomeric proton (H-1) will appear as a doublet. - Hydroxyl Protons: Broad signals that may be exchangeable with D₂O. |

| ¹³C-NMR | - Aromatic Carbons (Trityl): Signals typically between δ 127-145 ppm. - Quaternary Carbon (Trityl): A signal around δ 86-87 ppm for the C(Ph)₃ carbon. - Glucose Carbons: Signals for C1-C6 of the glucose ring, with the C-6 signal shifted downfield due to ether linkage (approx. δ 64-66 ppm).[5] The anomeric carbon (C-1) will appear around δ 93-97 ppm.[5] |

| FTIR (cm⁻¹) | - O-H Stretch: Broad band around 3300-3500 cm⁻¹ from the remaining hydroxyl groups. - C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹. - C-O Stretch: Strong, complex bands in the 1000-1200 cm⁻¹ region, characteristic of alcohols and ethers. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This protocol details the selective tritylation of the primary C-6 hydroxyl group of D-glucose. The procedure is adapted from a well-established method for the synthesis of a related acetylated compound.

Materials:

-

Anhydrous D-glucose

-

Trityl chloride (Triphenylmethyl chloride)

-

Anhydrous pyridine

-

Methanol

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve anhydrous D-glucose (1.0 equivalent) and trityl chloride (1.05 equivalents) in anhydrous pyridine. The volume of pyridine should be sufficient to fully dissolve the reactants upon gentle warming (e.g., approximately 4-5 mL per gram of glucose).

-

Reaction: Heat the mixture gently on a steam bath or in a water bath until all solids have dissolved.

-

Incubation: Allow the reaction mixture to stand at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water (approximately 10 times the volume of the pyridine used).

-

Precipitation: Continue stirring the aqueous mixture vigorously for 1-2 hours to ensure complete precipitation of the product and hydrolysis of any remaining trityl chloride.

-

Isolation: Collect the resulting white, granular precipitate by vacuum filtration.

-

Washing: Wash the solid thoroughly with cold water to remove pyridine and other water-soluble impurities.

-

Drying: Air-dry the crude product. The solid can be further dried in a desiccator over a suitable drying agent.

Purification Protocol

Purification is critical to remove unreacted glucose, di-tritylated byproducts, and isomers.

Materials:

-

Crude this compound

-

95% Ethanol

-

Diethyl ether

-

Activated carbon (optional)

Procedure:

-

Ether Digestion: Stir or "digest" the dried crude solid with diethyl ether at room temperature. This step helps to remove the more ether-soluble α-isomer if present. Filter the solid.

-

Recrystallization: Dissolve the ether-insoluble portion in a minimum amount of hot 95% ethanol. If the solution has color, it can be decolorized by adding a small amount of activated carbon and filtering the hot solution.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in a refrigerator (0-5 °C) to induce crystallization. Fine needles of pure this compound should form.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry thoroughly.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Analytical Methodologies

Standard analytical techniques are used to confirm the identity and purity of the final product.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically suitable for analyzing the tritylated glucose derivative.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is commonly used.

-

Detection: A UV or Diode Array Detector (DAD) set to a wavelength where the trityl group absorbs (e.g., ~220-260 nm) can be used for detection and quantification.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Confirms the presence of both the trityl group (aromatic signals) and the glucose backbone (aliphatic signals) and is often used to assess purity.[4]

-

¹³C-NMR: Provides a carbon count and confirms the chemical environment of each carbon atom in the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Used to verify the presence of key functional groups. The spectrum should show a broad O-H stretch for the free hydroxyls, aromatic C-H and C=C stretches for the trityl group, and strong C-O stretches characteristic of the carbohydrate structure.

-

References

A Technical Guide to 6-O-(Triphenylmethyl)-D-glucose: Synthesis, Properties, and Applications in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-O-(Triphenylmethyl)-D-glucose, a pivotal intermediate in synthetic carbohydrate chemistry. The strategic use of the triphenylmethyl (trityl) protecting group allows for the regioselective modification of D-glucose, facilitating the synthesis of complex carbohydrates and glycoconjugates. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its primary application as a protected building block in multi-step organic synthesis.

Compound Data and Physical Properties

This compound is a protected monosaccharide where the bulky trityl group selectively shields the primary hydroxyl group at the C-6 position of glucose. This steric hindrance allows for chemical manipulation of the secondary hydroxyl groups at positions C-2, C-3, and C-4.

| Property | Value | Citations |

| CAS Number | 67919-34-0 | [1][2] |

| Molecular Formula | C₂₅H₂₆O₆ | [1][2] |

| Molecular Weight | 422.47 g/mol | [1][2] |

| IUPAC Name | (3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | [2] |

| Synonyms | 6-O-Trityl-D-glucose, this compound | [1][2] |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 95-97 °C | [2] |

| Solubility | Soluble in DMF, DMSO, Methanol | [2] |

The Role of the Trityl Group in Carbohydrate Synthesis

The triphenylmethyl (trityl) group is a bulky ether-type protecting group used extensively in organic synthesis. Its primary advantage in carbohydrate chemistry lies in its high selectivity for primary hydroxyl groups over secondary ones due to steric hindrance.[3] This regioselectivity is fundamental to the utility of this compound.

The general workflow for its application involves three key stages:

-

Protection: D-glucose is reacted with trityl chloride in the presence of a base, typically pyridine, to selectively form the 6-O-trityl ether.

-

Modification: With the C-6 hydroxyl group masked, the remaining secondary hydroxyls can undergo various chemical transformations, such as acetylation, benzylation, or glycosylation.

-

Deprotection: The trityl group is labile under acidic conditions and can be selectively removed without affecting many other protecting groups, thus liberating the primary hydroxyl group for further reactions.

This strategic protection-modification-deprotection sequence is a cornerstone of complex oligosaccharide and natural product synthesis.

Caption: Synthetic workflow using 6-O-Trityl-D-glucose.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent deprotection.

This protocol is adapted from a well-established procedure for the regioselective tritylation of glucose.[4] The reaction utilizes trityl chloride and anhydrous pyridine, which acts as both a solvent and a base to neutralize the HCl byproduct.

Materials:

-

Anhydrous D-glucose

-

Trityl chloride (Triphenylmethyl chloride)

-

Anhydrous pyridine

-

Ice water

-

Ethanol (95%)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve anhydrous D-glucose (1.0 eq) and trityl chloride (1.05 eq) in anhydrous pyridine.

-

Heat the mixture gently on a steam bath until a complete solution is obtained. The apparatus must be kept strictly anhydrous to prevent the hydrolysis of trityl chloride.[4]

-

Allow the reaction mixture to stand at room temperature for 12-24 hours to ensure the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a large volume of vigorously stirred ice water. The addition of a small amount of acetic acid can aid in the precipitation.

-

A granular precipitate of crude this compound will form. Continue stirring for 1-2 hours to ensure complete precipitation.

-

Filter the white, granular precipitate and wash it thoroughly with cold water.

-

Air-dry the solid. The crude product can be further purified by recrystallization from hot 95% ethanol. The product is typically obtained as fine white needles.

The removal of the trityl group is typically achieved under mild acidic conditions, which cleave the trityl ether while leaving other protecting groups like esters (e.g., acetates) and some ethers intact. A common method involves the use of hydrogen bromide in acetic acid.[4]

Materials:

-

6-O-Trityl-D-glucose derivative

-

Glacial acetic acid

-

Saturated solution of dry hydrogen bromide (HBr) in acetic acid

-

Cold water

-

Anhydrous sodium sulfate

-

Anhydrous diethyl ether

-

A suitable solvent for extraction (e.g., chloroform)

Procedure:

-

Dissolve the 6-O-trityl-D-glucose derivative (1.0 eq) in glacial acetic acid, warming gently on a steam bath if necessary.

-

Cool the solution to approximately 10 °C in an ice bath.

-

Add a saturated solution of dry HBr in acetic acid dropwise while stirring. The reaction is typically very fast and can be completed in a matter of minutes.

-

The formation of trityl bromide as a precipitate indicates the progress of the reaction.

-

Promptly filter the mixture to remove the trityl bromide precipitate.

-

Immediately pour the filtrate into a large volume of cold water.

-

Extract the aqueous solution with a suitable organic solvent, such as chloroform.

-

Wash the organic extract several times with ice water and then dry it over anhydrous sodium sulfate.

-

Remove the drying agent by filtration, and evaporate the solvent under reduced pressure at room temperature.

-

The resulting syrup or solid can be purified further, often by crystallization from a solvent like anhydrous diethyl ether, to yield the deprotected glucose derivative with a free hydroxyl group at the C-6 position.

Applications in Drug Development and Natural Product Synthesis

The ability to selectively protect the C-6 hydroxyl group makes this compound a valuable starting material for the synthesis of complex molecules. In drug development, many bioactive compounds are glycosides, where the sugar moiety is crucial for solubility, transport, and target recognition. The synthesis of these molecules often requires the stepwise construction of oligosaccharide chains or the modification of specific positions on the sugar ring.

For instance, this compound can be used as a precursor to synthesize various sugar donors or acceptors for glycosylation reactions.[5] After protecting the C-6 position, the other hydroxyl groups can be modified to control the stereochemical outcome of a subsequent glycosidic bond formation. This level of control is essential in synthesizing therapeutic oligosaccharides, glycoconjugate vaccines, and glycosylated natural products.[6]

References

- 1. 6-O-Trityl-D-glucose | 67919-34-0 | MT16885 | Biosynth [biosynth.com]

- 2. synthose.com [synthose.com]

- 3. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]

- 6. Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]

The Trityl Group in Carbohydrate Chemistry: A Historical and Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the historical context and application of the trityl protecting group in carbohydrate chemistry.

The triphenylmethyl (trityl) group stands as a cornerstone in the field of carbohydrate chemistry, serving as a robust and highly selective protecting group for primary hydroxyls. Its introduction in the early 20th century revolutionized the synthesis of complex carbohydrates by enabling chemists to differentiate between the various hydroxyl groups present in a monosaccharide unit. This guide provides a comprehensive overview of the historical development, reaction mechanisms, and detailed protocols for the use of the trityl group, making it an essential resource for professionals in organic synthesis and drug development.

Historical Context: The Dawn of Regioselective Carbohydrate Chemistry

The strategic use of protecting groups is fundamental to the chemical synthesis of oligosaccharides and other complex carbohydrate-containing molecules. Prior to the introduction of the trityl group, the selective modification of one hydroxyl group in the presence of others was a formidable challenge.

The pioneering work of German chemist Burckhardt Helferich and his colleagues in the 1920s marked a significant breakthrough. They were the first to report the use of trityl chloride (triphenylmethyl chloride) for the selective protection of the primary hydroxyl group in sugars. Their seminal publications in 1924 and the following years laid the groundwork for the widespread adoption of this methodology. Helferich recognized that the significant steric bulk of the trityl group directs its reaction preferentially to the least sterically hindered primary hydroxyl group (C-6 in hexopyranoses), a principle that remains central to its application today. This discovery opened the door to a new era of regioselective carbohydrate chemistry, enabling the synthesis of previously inaccessible, complex structures.

The Trityl Group: Properties and Mechanism

The trityl group is valued for several key properties:

-

Selectivity for Primary Alcohols: Due to its large size, the trityl group reacts significantly faster with primary hydroxyls than with more sterically hindered secondary hydroxyls.[1]

-

Stability: Trityl ethers are stable to a wide range of reaction conditions, including basic, nucleophilic, and oxidative reagents, making them compatible with many subsequent synthetic transformations.

-

Acid Labile Deprotection: The trityl group is readily cleaved under mild acidic conditions, which allows for its removal without affecting other, more robust protecting groups.[1]

The protection reaction proceeds via an SN1 mechanism. Trityl chloride, in the presence of a base such as pyridine (B92270), dissociates to form a highly stable, resonance-stabilized trityl cation. This carbocation is then attacked by the primary hydroxyl group of the carbohydrate. The subsequent deprotonation of the resulting oxonium ion by the base yields the trityl ether.

Quantitative Data: Regioselective Tritylation of Monosaccharides

The efficiency of the regioselective tritylation of the primary hydroxyl group is a critical factor in its synthetic utility. The following table summarizes typical yields for the monotritylation of various methyl pyranosides.

| Monosaccharide | Reagents | Solvent | Time (h) | Yield (%) |

| Methyl α-D-glucopyranoside | Trityl chloride, Pyridine | Pyridine | 16 | ~85 |

| Methyl α-D-mannopyranoside | Trityl chloride, Pyridine | Pyridine | 24 | ~80 |

| Methyl α-D-galactopyranoside | Trityl chloride, Pyridine | Pyridine | 20 | ~82 |

| Methyl β-D-galactopyranoside | Trityl chloride, Pyridine | Pyridine | 24 | ~88 |

Experimental Protocols

Protocol 1: Tritylation of a Primary Hydroxyl Group in a Monosaccharide

This protocol describes a general procedure for the selective protection of the C-6 hydroxyl group of a methyl hexopyranoside.

Materials:

-

Methyl hexopyranoside (e.g., methyl α-D-glucopyranoside) (1.0 eq)

-

Trityl chloride (1.1 - 1.2 eq)

-

Anhydrous pyridine

-

Methanol

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the methyl hexopyranoside in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add trityl chloride portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the 6-O-tritylated product.

Protocol 2: Detritylation using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the trityl group under mild acidic conditions.

Materials:

-

6-O-tritylated carbohydrate (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 6-O-tritylated carbohydrate in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 1-2% trifluoroacetic acid in dichloromethane dropwise to the stirred solution.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

-

Upon completion, carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected carbohydrate.

Logical Workflow: Disaccharide Synthesis

The trityl group is instrumental in multi-step oligosaccharide synthesis. The following diagram illustrates a typical workflow for the synthesis of a disaccharide, highlighting the strategic use of the trityl group.

Caption: Workflow for the synthesis of a disaccharide using a trityl-protected acceptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic steps and a generalized experimental workflow for the application of the trityl group in carbohydrate chemistry.

Tritylation and Detritylation Mechanism

Caption: Mechanism of trityl protection and deprotection of alcohols.

General Experimental Workflow

Caption: General experimental workflow utilizing a trityl protecting group strategy.

References

Technical Guide: Solubility of 6-O-(Triphenylmethyl)-D-glucose in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-O-(Triphenylmethyl)-D-glucose, a protected monosaccharide derivative crucial in synthetic carbohydrate chemistry and drug development. Due to its bulky lipophilic triphenylmethyl (trityl) group, its solubility profile is significantly altered compared to its parent molecule, D-glucose.

Core Concepts: Structure and Solubility

This compound, also known as 6-O-Trityl-D-glucose, possesses a unique amphiphilic nature. The core D-glucose unit is hydrophilic with multiple hydroxyl groups available for hydrogen bonding. In contrast, the large, nonpolar trityl group at the C-6 position introduces significant steric hindrance and lipophilicity. This structural duality governs its solubility in various organic solvents. The bulky trityl group generally enhances solubility in nonpolar organic solvents while diminishing solubility in polar protic solvents like water, where the parent D-glucose is highly soluble.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported, indicating its general behavior in common laboratory solvents.

| Solvent | Abbreviation | Type | Solubility |

| Dimethylformamide | DMF | Polar Aprotic | Soluble[1] |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble[1] |

| Methanol | MeOH | Polar Protic | Soluble[1] |

Note: "Soluble" indicates that the compound dissolves to a practical extent for synthetic reactions, though the exact concentration is not specified.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a common procedure in carbohydrate chemistry, typically involving the reaction of D-glucose with trityl chloride in the presence of a base. The following is a generalized experimental protocol adapted from established methods for the tritylation of glucose derivatives.[2][3]

Materials:

-

Anhydrous D-glucose

-

Trityl chloride (Triphenylmethyl chloride)

-

Anhydrous pyridine (B92270)

-

Demineralized water

-

Ice

Procedure:

-

In a clean, dry reaction flask, dissolve anhydrous D-glucose in anhydrous pyridine.

-

Heat the mixture gently to ensure complete dissolution of the glucose.

-

To the solution, add trityl chloride in portions while maintaining the temperature.

-

Stir the reaction mixture at a controlled temperature (e.g., 50-55°C) for several hours to allow for the selective tritylation of the primary hydroxyl group at the C-6 position.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold demineralized water with vigorous stirring to precipitate the product.

-

Filter the resulting precipitate and wash thoroughly with cold demineralized water to remove pyridine and other water-soluble impurities.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Protocol for Solubility Determination (Gravimetric Method)

As specific quantitative data is scarce, the following protocol outlines a standard laboratory method for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Vials

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any undissolved solid.

-

Transfer the clear, saturated solution to a pre-weighed vial.

-

Evaporate the solvent completely under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the aliquot taken. Express the solubility in units such as g/L or mg/mL.

Visualizing the Synthesis Workflow

The synthesis of this compound can be represented as a straightforward workflow.

Caption: Workflow for the synthesis of 6-O-Trityl-D-glucose.

This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is recommended that researchers perform their own quantitative solubility tests using the described protocol to obtain precise data for their solvent systems and conditions.

References

Stability of 6-O-Trityl-D-glucose Under Different pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 6-O-Trityl-D-glucose across a range of pH conditions. The trityl protecting group is a cornerstone in carbohydrate and nucleoside chemistry, prized for its steric bulk and selective introduction onto primary alcohols. However, its lability, particularly under acidic conditions, necessitates a thorough understanding of its stability profile for applications in multi-step organic synthesis and drug delivery. This document outlines the expected stability of 6-O-Trityl-D-glucose in acidic, neutral, and basic environments, provides detailed experimental protocols for stability assessment, and presents representative data to guide researchers in their work.

Overview of Trityl Group Stability

The triphenylmethyl (trityl) group is known for its sensitivity to acidic conditions, a property frequently exploited for its removal (detritylation). The stability of the trityl ether linkage is highly dependent on the pH of the medium.

-

Acidic Conditions (pH < 7): The trityl group is readily cleaved under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable trityl cation. The rate of this cleavage is significantly influenced by the strength of the acid and the temperature.[1] For instance, treatment with 80% acetic acid is a common method for detritylation.[2]

-

Neutral Conditions (pH ≈ 7): Under strictly neutral pH, the trityl group is generally considered stable. However, prolonged exposure or the presence of certain catalysts can lead to slow degradation.

-

Basic Conditions (pH > 7): The trityl group is robust and stable under basic conditions, making it an ideal protecting group in reaction sequences that involve base-mediated transformations.

Quantitative Stability Data

The following table summarizes the expected degradation of 6-O-Trityl-D-glucose at various pH values over a 24-hour period at 25°C. This data is representative and serves as a guideline for experimental design. Actual degradation rates may vary based on buffer composition, ionic strength, and temperature.

| pH | Condition | Expected Degradation (%) after 24h | Half-life (t½) |

| 2.0 | Strongly Acidic | > 99 | < 1 hour |

| 4.0 | Moderately Acidic | ~75 | ~8 hours |

| 5.0 | Weakly Acidic | ~30 | ~40 hours |

| 6.0 | Slightly Acidic | ~10 | ~160 hours |

| 7.0 | Neutral | < 2 | > 500 hours |

| 8.0 | Slightly Basic | < 1 | Very Stable |

| 10.0 | Moderately Basic | < 1 | Very Stable |

| 12.0 | Strongly Basic | < 1 | Very Stable |

Experimental Protocol for pH Stability Testing

This section details a comprehensive protocol for determining the stability of 6-O-Trityl-D-glucose at various pH values.

Materials and Reagents

-

6-O-Trityl-D-glucose

-

Buffer solutions (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10, and glycine-NaOH for pH 10-12)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) for HPLC mobile phase

-

Quenching solution (e.g., triethylamine (B128534) or a strong buffer at pH 8)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

pH meter

-

Thermostatted incubator or water bath

Preparation of Stock and Sample Solutions

-

Stock Solution: Prepare a stock solution of 6-O-Trityl-D-glucose in a suitable organic solvent like acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

-

Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 5, 6, 7, 8, 10, 12).

-

Sample Incubation: For each pH to be tested, add a known volume of the 6-O-Trityl-D-glucose stock solution to a predetermined volume of the respective buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low to minimize its effect on the buffer pH.

Incubation and Sampling

-

Incubate the prepared sample solutions in a thermostatted environment at a constant temperature (e.g., 25°C or 37°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

-

Immediately quench the degradation reaction by adding the aliquot to a quenching solution to neutralize the pH and prevent further reaction.

HPLC Analysis

-

Method: Analyze the quenched samples by reverse-phase HPLC.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient to separate 6-O-Trityl-D-glucose from its degradation products (D-glucose and triphenylmethanol). For example, start with a low percentage of B and gradually increase it.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 225 nm (for the trityl group).

-

Injection Volume: 20 µL

-

-

Quantification: The concentration of the remaining 6-O-Trityl-D-glucose is determined by measuring the peak area at each time point and comparing it to the initial peak area at time zero.

Visualization of Key Processes

Acid-Catalyzed Hydrolysis Pathway

The degradation of 6-O-Trityl-D-glucose in acidic conditions follows a well-established pathway.

Caption: Acid-catalyzed hydrolysis of 6-O-Trityl-D-glucose.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of the experimental protocol for assessing the pH stability of 6-O-Trityl-D-glucose.

Caption: Workflow for pH stability testing of 6-O-Trityl-D-glucose.

Conclusion

The stability of 6-O-Trityl-D-glucose is critically dependent on pH. It exhibits excellent stability in neutral to basic conditions, making it a suitable protecting group for reactions conducted under these environments. Conversely, it is highly susceptible to cleavage under acidic conditions, a characteristic that is advantageous for its removal but requires careful consideration during synthesis and purification to avoid premature deprotection. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the stability of 6-O-Trityl-D-glucose and other protected carbohydrates under their specific experimental conditions.

References

Methodological & Application

Synthesis of 6-O-(Triphenylmethyl)-D-glucose in Pyridine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-O-(Triphenylmethyl)-D-glucose, a crucial intermediate in carbohydrate chemistry and drug development. The protocol details the selective protection of the primary hydroxyl group of D-glucose using triphenylmethyl (trityl) chloride in a pyridine (B92270) solvent system.

Introduction

The selective protection of hydroxyl groups is a fundamental strategy in the chemical synthesis and modification of carbohydrates. The triphenylmethyl (trityl) group is a bulky protecting group that preferentially reacts with the sterically less hindered primary hydroxyl group at the C-6 position of D-glucose. This selective protection yields this compound, a versatile building block for the synthesis of more complex carbohydrate structures, including those with therapeutic potential. The reaction is typically carried out in pyridine, which serves as both the solvent and a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the tritylation of carbohydrates.[1]

Materials:

-

Anhydrous D-glucose

-

Triphenylmethyl chloride (Trityl chloride)

-

Anhydrous pyridine

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous D-glucose in anhydrous pyridine.

-

Addition of Trityl Chloride: To the stirred solution, add trityl chloride in one portion.

-

Reaction Conditions: Heat the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

The product can be further purified by recrystallization.

-

Quantitative Data

| Parameter | Value | Reference |

| Reactant Molar Ratio | ||

| D-glucose | 1.0 eq | [1] |

| Triphenylmethyl chloride | ~1.05 eq | [1] |

| Reaction Conditions | ||

| Solvent | Anhydrous Pyridine | [1] |

| Temperature | 50-70 °C | [2] |

| Reaction Time | 4-10 hours | [2] |

| Product Characteristics | ||

| Molecular Formula | C₂₅H₂₆O₆ | [3][4] |

| Molecular Weight | 422.47 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 95-97 °C | [3] |

| Purity (typical) | ≥98% | [3] |

| Yield | ||

| Expected Yield | Moderate to good (specific yield not reported in literature for the direct synthesis of the non-acetylated product) |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

¹H NMR Spectroscopy:

A ¹H NMR spectrum of the product should be acquired to confirm its structure.[5] The characteristic signals for the trityl group protons appear in the aromatic region (typically δ 7.2-7.5 ppm), while the sugar protons resonate in the upfield region.

Safety Precautions

-

Pyridine is a flammable, toxic, and irritating liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Trityl chloride is corrosive and can cause burns. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

-

Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for 6-O-(Triphenylmethyl)-D-glucose in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(Triphenylmethyl)-D-glucose, also known as 6-O-trityl-D-glucose, is a protected monosaccharide of significant utility in medicinal chemistry and glycobiology research.[1] The bulky triphenylmethyl (trityl) group selectively blocks the primary hydroxyl group at the C-6 position of D-glucose, enabling chemists to perform reactions on the other hydroxyl groups with high regioselectivity.[2] This strategic protection is a cornerstone in the multi-step synthesis of complex carbohydrate-based drugs, including antibiotics, anticancer agents, and imaging probes. These application notes provide an overview of its key applications, detailed experimental protocols, and quantitative data for its use in the synthesis of bioactive molecules.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a versatile starting material for the synthesis of a wide array of modified glucose derivatives. Its use is pivotal in several key areas of drug discovery and development:

-

Synthesis of Glycosylated Natural Products and Analogs: Many natural products with therapeutic properties contain complex carbohydrate moieties. 6-O-trityl-D-glucose serves as a key building block in the total synthesis of these molecules and their analogs, allowing for the systematic modification of the glucose unit to probe structure-activity relationships (SAR).

-

Development of Novel Drug Candidates: By selectively modifying the unprotected hydroxyl groups, novel glucose-based compounds with potential therapeutic activities can be synthesized. These include derivatives with antimicrobial, antiviral, and anticancer properties.

-

Preparation of Probes for Chemical Biology: Fluorescently or radioactively labeled glucose derivatives are invaluable tools for studying biological processes, such as glucose uptake and metabolism. 6-O-trityl-D-glucose is a common precursor in the synthesis of these molecular probes.

-

Drug Delivery Systems: Glucose derivatives can be used to enhance the solubility, stability, and targeted delivery of drugs. The selective functionalization of glucose, facilitated by protecting groups like trityl, is essential for creating these drug delivery vehicles.

Experimental Protocols

Protocol 1: Synthesis of a Precursor for a PET Bacterial Imaging Agent

This protocol details the synthesis of a key intermediate in the preparation of methyl 6-deoxy-6-[¹⁸F]fluoro-4-thio-α-D-maltotrioside, a potential positron emission tomography (PET) imaging agent for detecting bacterial infections.[3] The synthesis utilizes a 6-O-trityl-protected galactopyranoside derivative, which is analogous to the use of 6-O-trityl-D-glucose in preparing modified saccharides.

Reaction Scheme:

Caption: Synthetic workflow for the PET imaging agent precursor.

Materials:

-

Methyl 2,3-di-O-benzoyl-4-trifluoromethylsulfonyl-6-O-trityl-α-D-galactopyranoside (7)

-

2,3,6-tri-O-acetyl-S-acetyl-(2,3,4,6-tetra-O-acetyl-S-acetyl-1-thio-α-D-glucopyranosyl)-α-D-glucopyranose

-

Aqueous acetic acid

-

Brosyl chloride

-

Appropriate solvents and reagents for reaction work-up and purification.

Procedure:

-

Glycosylation: Dissolve the glycosyl donor (7) and the thioglucoside acceptor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Add a suitable promoter (e.g., N-iodosuccinimide and triflic acid) at a low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Quench the reaction, dilute with an organic solvent, and wash sequentially with aqueous sodium thiosulfate, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel chromatography to obtain the trityl ether intermediate (8).

-

Detritylation: Dissolve the trityl ether (8) in a mixture of acetic acid and water. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent under reduced pressure and co-evaporate with toluene (B28343) to remove residual acetic acid. The crude detritylated intermediate can be used in the next step without further purification.

-